molecular formula C15H11F3N2O3S B12155253 Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12155253
M. Wt: 356.3 g/mol
InChI Key: WASMHHKYMMDXMJ-UHFFFAOYSA-N
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Description

“Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the nitrogen atom in the amino group.

    Thieno[2,3-b]pyridine Core: This fused heterocyclic system consists of a thiophene ring (thieno) and a pyridine ring. The numbering of the atoms follows the thieno[2,3-b]pyridine nomenclature.

    Functional Groups:

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions due to its functional groups

    Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example

    Major Products: The products formed would vary based on the reaction type and conditions.

Scientific Research Applications

    Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligands for transition metal catalysis.

    Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.

    Industry: Possible applications in materials science, such as organic semiconductors or functional coatings.

Mechanism of Action

The exact mechanism of action remains speculative without experimental data. understanding its interactions with specific receptors or enzymes would be crucial for drug development.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related heterocyclic systems.

Biological Activity

Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core with an ethyl ester group and a trifluoromethyl substituent. The presence of the furan ring and amino group enhances its reactivity and potential therapeutic applications. Its molecular formula is C15H11F3N2O3SC_{15}H_{11}F_3N_2O_3S, with a molecular weight of approximately 368.32 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects. Its structural similarities to other thieno[2,3-b]pyridine derivatives suggest potential for similar therapeutic applications.

Antitumor Activity

Several studies have highlighted the antitumor potential of thieno[2,3-b]pyridine derivatives:

  • Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) demonstrated that compounds related to this compound inhibited cell growth with minimal effects on non-tumorigenic cells (MCF-12A) . For instance, a related compound showed a GI50 concentration of 13 μM against MDA-MB-231 cells, indicating significant cytotoxicity.
  • Mechanism of Action : The mechanism appears to involve cell cycle arrest rather than apoptosis, as evidenced by flow cytometry results showing an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle after treatment with the compound .

Antimicrobial Activity

Thieno[2,3-b]pyridine derivatives have also been studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-amino-6-(phenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylatePhenyl instead of furanAntitumor activity
Methyl 3-amino-thieno[3,2-b]pyridine derivativesVaried substitutions on pyridineAntimicrobial activity
Ethyl 3-amino-thieno[2,3-b]pyridine derivativesDifferent ester groupsKinase inhibition

The combination of a trifluoromethyl group and a furan ring within the thieno[2,3-b]pyridine framework may enhance its pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

  • In Vivo Studies : In chick chorioallantoic membrane (CAM) models, certain thieno[2,3-b]pyridine derivatives demonstrated reduced tumor size, supporting their potential as anticancer agents in vivo. These studies are crucial for evaluating the translational potential of these compounds into clinical settings.
  • Cytotoxicity Assays : The cytotoxic effects of related compounds were assessed using various assays (e.g., trypan blue exclusion and bromodeoxyuridine incorporation), confirming their selective toxicity against cancer cells while sparing normal cells .

Properties

Molecular Formula

C15H11F3N2O3S

Molecular Weight

356.3 g/mol

IUPAC Name

ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C15H11F3N2O3S/c1-2-22-14(21)12-11(19)10-7(15(16,17)18)6-8(20-13(10)24-12)9-4-3-5-23-9/h3-6H,2,19H2,1H3

InChI Key

WASMHHKYMMDXMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CO3)N

Origin of Product

United States

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